molecular formula C17H13BrN2O3 B12889564 N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-40-1

N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12889564
CAS No.: 61643-40-1
M. Wt: 373.2 g/mol
InChI Key: OVUBVPWYUFFPHI-UHFFFAOYSA-N
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Description

N-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenoxy group attached to a phenyl ring, which is further connected to a methylisoxazole carboxamide moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bromophenoxyphenyl intermediate. This intermediate is then reacted with a methylisoxazole derivative under specific conditions to form the final product.

  • Step 1: Synthesis of 4-(4-Bromophenoxy)phenyl Intermediate

      Reagents: 4-bromophenol, phenol, and a suitable base (e.g., potassium carbonate).

      Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

      Reaction: 4-bromophenol reacts with phenol in the presence of a base to form the 4-(4-bromophenoxy)phenyl intermediate.

  • Step 2: Formation of N-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxamide

      Reagents: 4-(4-bromophenoxy)phenyl intermediate, 5-methylisoxazole-4-carboxylic acid, and a coupling agent (e.g., N

Properties

CAS No.

61643-40-1

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-[4-(4-bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H13BrN2O3/c1-11-16(10-19-23-11)17(21)20-13-4-8-15(9-5-13)22-14-6-2-12(18)3-7-14/h2-10H,1H3,(H,20,21)

InChI Key

OVUBVPWYUFFPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Br

Origin of Product

United States

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